2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide
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Overview
Description
2-Bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a complex organic compound characterized by its bromine, hydroxyl, and sulfonamide functional groups. This compound is part of the broader class of sulfonamides, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the range of biological activities exhibited by thiophene derivatives, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and sulfonamide groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: This compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its unique chemical properties make it valuable in the development of new products.
Comparison with Similar Compounds
2-Bromo-N-(3-hydroxypropyl)benzenesulfonamide
2-Bromo-N-(3-(thiophen-2-yl)propyl)benzenesulfonamide
2-Bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide
Uniqueness: 2-Bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGXUUYPRIACCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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